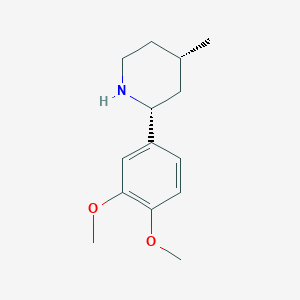

cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the 3,4-dimethoxyphenyl group and the methyl group at specific positions on the piperidine ring gives this compound unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol as starting reagents. The reaction proceeds through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more substituents on the piperidine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or case studies focusing solely on the compound "cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine" . Therefore, a detailed article based on the search results cannot be composed as requested.

However, the search results do provide some information regarding piperidine derivatives and related compounds, which may be relevant:

- Piperidine Derivatives in General: A review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Anticancer Activity: Piperidine derivatives have potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .

- Alzheimer's Disease Therapy: Piperidine incorporation improved the brain exposure of the resulting dual inhibitor and showed antioxidant and metal chelating properties .

- (4aS,8aR)-4-(3,4-dimethoxyphenyl)-2-(piperidin-4-yl)-. 4a,5,8,8a-tetrahydrophthalazin-1(2H)-one hydrochloride: Reagents of this compound have been used in experiments .

- 4-methylpiperidine: This compound is used as an efficient reagent to remove the Fmoc group in SPPS (Solid Phase Peptide Synthesis) .

- Cosmetic products: A new cosmetic product is subjected to thorough investigation prior to its introduction to the market for its safety .

Wirkmechanismus

The mechanism of action of cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares structural similarities with cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine and exhibits similar chemical properties.

cis-2-(3,4-Dimethoxyphenyl)-4-ethylpiperidine: Another piperidine derivative with similar structural features.

Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. Its unique structure allows it to interact with specific molecular targets, making it valuable for various scientific research applications.

Biologische Aktivität

Cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethoxyphenyl group and a methyl group. Its structural formula can be represented as follows:

This structure contributes to its lipophilicity and ability to cross biological membranes, which is crucial for its pharmacological effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Case Study : In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 52 nM, indicating potent antiproliferative activity. The mechanism involved targeting microtubules, which are critical for cell division .

2. Neuropharmacological Effects

The compound also shows promise in neuropharmacology, particularly concerning its interaction with cholinergic systems.

- Acetylcholinesterase Inhibition : Similar to donepezil, this compound acts as an inhibitor of acetylcholinesterase (AChE), enhancing acetylcholine levels in the brain. This mechanism is beneficial for conditions like Alzheimer's disease .

- Case Study : A study assessing various piperidine derivatives found that this compound exhibited significant AChE inhibition alongside neuroprotective effects against oxidative stress .

Table 1: Biological Activity Summary

3. Antimicrobial Activity

In addition to its anticancer and neuropharmacological properties, this compound has shown antimicrobial activity against gram-positive bacteria.

Eigenschaften

Molekularformel |

C14H21NO2 |

|---|---|

Molekulargewicht |

235.32 g/mol |

IUPAC-Name |

(2R,4S)-2-(3,4-dimethoxyphenyl)-4-methylpiperidine |

InChI |

InChI=1S/C14H21NO2/c1-10-6-7-15-12(8-10)11-4-5-13(16-2)14(9-11)17-3/h4-5,9-10,12,15H,6-8H2,1-3H3/t10-,12+/m0/s1 |

InChI-Schlüssel |

JJDTWGNGMVESOC-CMPLNLGQSA-N |

Isomerische SMILES |

C[C@H]1CCN[C@H](C1)C2=CC(=C(C=C2)OC)OC |

Kanonische SMILES |

CC1CCNC(C1)C2=CC(=C(C=C2)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.